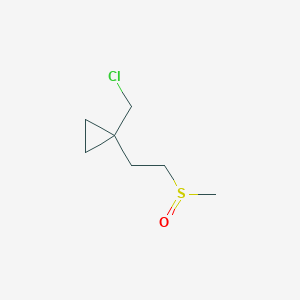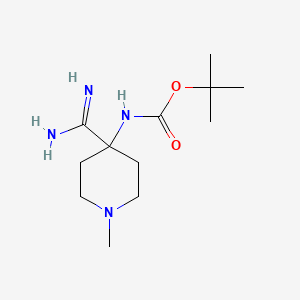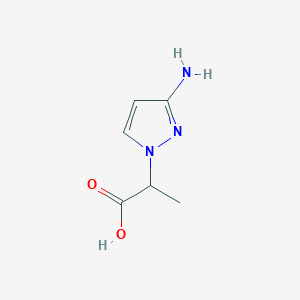
(4-Benzoylphenyl)carbamic iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoylphenyl)carbamic iodide is an organic compound with the molecular formula C14H10INO2 It is a derivative of carbamic acid and features a benzoyl group attached to the phenyl ring, with an iodide ion as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)carbamic iodide typically involves the reaction of 4-benzoylphenyl isocyanate with an appropriate iodide source. One common method is the reaction of 4-benzoylphenyl isocyanate with potassium iodide in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl)carbamic iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted carbamates and iodide derivatives.
Oxidation Reactions: Carboxylic acids and ketones.
Reduction Reactions: Alcohols and amines.
Scientific Research Applications
(4-Benzoylphenyl)carbamic iodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl)carbamic iodide involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The iodide ion may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzoylphenyl)carbamic chloride
- (4-Benzoylphenyl)carbamic bromide
- (4-Benzoylphenyl)carbamic fluoride
Comparison
Compared to its halide analogs, (4-Benzoylphenyl)carbamic iodide is unique due to the larger atomic radius and lower electronegativity of the iodide ion. This results in different reactivity and binding properties, making it a valuable compound for specific applications where other halides may not be as effective .
Properties
Molecular Formula |
C14H10INO2 |
|---|---|
Molecular Weight |
351.14 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)carbamoyl iodide |
InChI |
InChI=1S/C14H10INO2/c15-14(18)16-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
InChI Key |
NBCUKIQQKMKQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151246.png)
![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)




![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)



